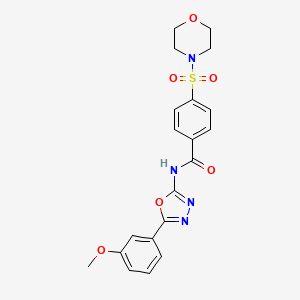
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The oxadiazole and morpholino groups are known to enhance the pharmacological properties of compounds, making this molecule a candidate for further research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H18N4O4S
- CAS Number : Not specified in the sources.
The presence of the oxadiazole ring contributes to its biological activity, while the morpholino sulfonyl group may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with oxadiazole moieties have shown IC50 values in the low micromolar range against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, indicating promising anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | A549 | 1.48 |
| 15a | NCI-H23 | 2.52 |
| 16a | NCI-H23 | 1.50 |
These results suggest that modifications to the benzamide structure can lead to enhanced antiproliferative effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its effects likely involves:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : Studies utilizing Annexin V/PI staining assays have indicated that certain derivatives induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .
Case Studies
A notable study involved evaluating the biological activity of various oxadiazole derivatives, including those similar to this compound. The study found that:
- Compound 16a , with a methoxy group on the phenyl ring, exhibited superior antiproliferative activity compared to other derivatives.
- The compounds were tested against multiple cancer types, showcasing their broad-spectrum potential .
- The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced biological activity.
Propriétés
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-16-4-2-3-15(13-16)19-22-23-20(30-19)21-18(25)14-5-7-17(8-6-14)31(26,27)24-9-11-29-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGIIOBSFDHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













